
2-Formyl-3-phenylprop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Formyl-3-phenylprop-2-enenitrile is an organic compound with the molecular formula C10H7NO It is a derivative of cinnamaldehyde and contains both an aldehyde and a nitrile functional group
Métodos De Preparación
2-Formyl-3-phenylprop-2-enenitrile can be synthesized through several methods. One common synthetic route involves the reaction of cinnamaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the nitrile. Another method involves the reaction of benzaldehyde with malononitrile in the presence of a base to form the desired product . Industrial production methods typically involve similar reaction pathways but are optimized for large-scale synthesis with higher yields and purity.
Análisis De Reacciones Químicas
2-Formyl-3-phenylprop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitrile group can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions include carboxylic acids, amines, and substituted derivatives.
Aplicaciones Científicas De Investigación
2-Formyl-3-phenylprop-2-enenitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Formyl-3-phenylprop-2-enenitrile involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The nitrile group can also participate in interactions with biological molecules, affecting cellular pathways and processes .
Comparación Con Compuestos Similares
2-Formyl-3-phenylprop-2-enenitrile can be compared with other similar compounds, such as cinnamaldehyde and benzaldehyde. Unlike cinnamaldehyde, which lacks the nitrile group, this compound has enhanced reactivity and potential for forming a wider range of derivatives. Benzaldehyde, on the other hand, lacks the conjugated double bond present in this compound, making the latter more versatile in certain synthetic applications .
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure allows it to undergo a variety of reactions, making it a valuable building block in organic synthesis. Ongoing research continues to uncover new applications and mechanisms of action for this intriguing compound.
Propiedades
Número CAS |
214540-67-7 |
|---|---|
Fórmula molecular |
C10H7NO |
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
2-formyl-3-phenylprop-2-enenitrile |
InChI |
InChI=1S/C10H7NO/c11-7-10(8-12)6-9-4-2-1-3-5-9/h1-6,8H |
Clave InChI |
MIKUEHDPEIQKCU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=C(C=O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



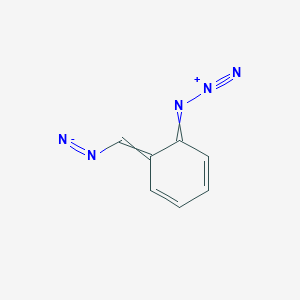
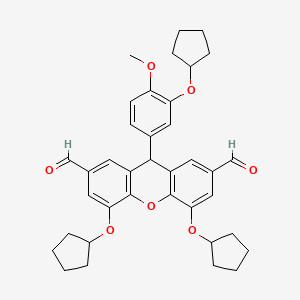

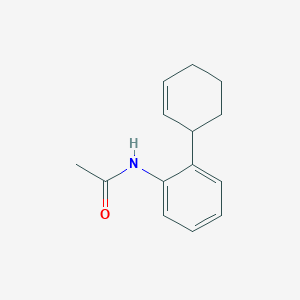
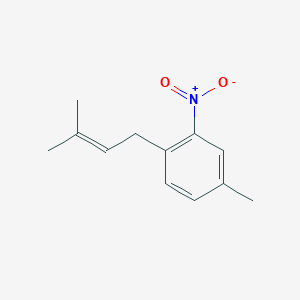
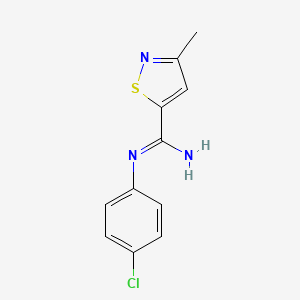
![(1R,5R,6S,7S)-6,7-dihydroxy-8-oxa-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B14254072.png)
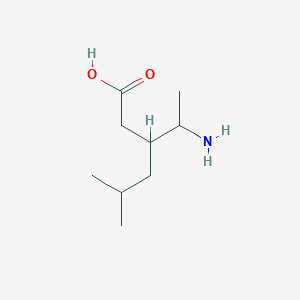
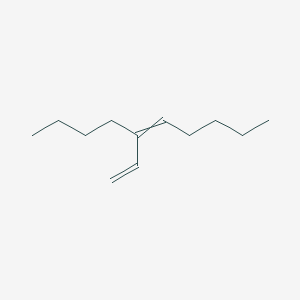
![1,1'-[(1S,2S)-Cyclohexane-1,2-diyl]dipyrrolidine](/img/structure/B14254077.png)
![2-Methyl-2-(prop-1-en-1-yl)-2,3-dihydronaphtho[2,3-b]furan-4,9-dione](/img/structure/B14254081.png)
![Benzene, [3-(cyclohexyloxy)propyl]-](/img/structure/B14254092.png)
![4-Penten-2-ol, 2-[(1,1-dimethylethyl)diphenylsilyl]-1,1-difluoro-](/img/structure/B14254103.png)
